molecular formula C9H16O2 B1344708 3,4-Dimethylcyclohexane-1-carboxylic acid CAS No. 681448-23-7

3,4-Dimethylcyclohexane-1-carboxylic acid

Cat. No.: B1344708
CAS No.: 681448-23-7
M. Wt: 156.22 g/mol
InChI Key: HQZRFFDOIJVEFB-UHFFFAOYSA-N
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Description

3,4-Dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2 It is a cyclohexane derivative with two methyl groups attached to the 3rd and 4th carbon atoms and a carboxylic acid group attached to the 1st carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 3,4-dimethylcyclohexene in the presence of a suitable catalyst, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of hydrogen gas and a palladium or platinum catalyst for the hydrogenation step, and an oxidizing agent such as potassium permanganate or chromium trioxide for the oxidation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), catalysts (FeCl3, AlCl3)

Major Products Formed

Scientific Research Applications

3,4-Dimethylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the methyl groups can affect the compound’s hydrophobic interactions and steric properties, modulating its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylcyclohexane-1-carboxylic acid
  • 1,4-Dimethylcyclohexane-1-carboxylic acid
  • 3,4-Dimethylcyclohexane-1,2-dicarboxylic acid

Uniqueness

3,4-Dimethylcyclohexane-1-carboxylic acid is unique due to the specific positioning of its methyl groups and carboxylic acid group, which confer distinct stereochemical and electronic properties. These features make it a valuable compound for studying conformational analysis and reaction mechanisms in cyclohexane derivatives .

Properties

IUPAC Name

3,4-dimethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6-3-4-8(9(10)11)5-7(6)2/h6-8H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZRFFDOIJVEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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